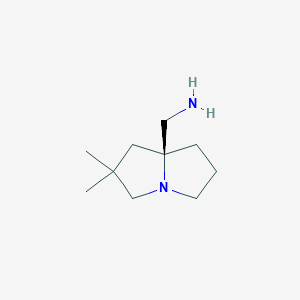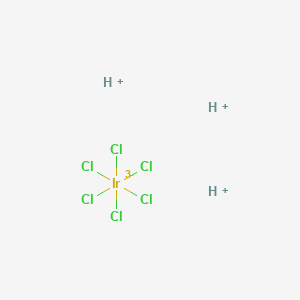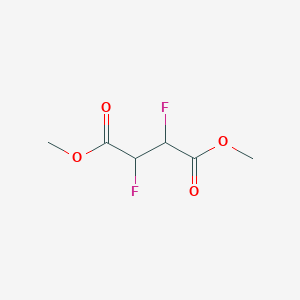
n-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine hydrochloride is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of an aminoethyl group and a fluorine atom attached to the isoquinoline ring, making it a unique and valuable compound in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine hydrochloride typically involves multi-step organic reactions. One common method involves the reaction of 5-fluoroisoquinoline with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is common to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
N-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- Tris(2-aminoethyl)amine
- Dimethylamine
- Trimethylamine
Uniqueness
N-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine hydrochloride is unique due to the presence of both the aminoethyl group and the fluorine atom on the isoquinoline ring. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C11H13ClFN3 |
|---|---|
Molecular Weight |
241.69 g/mol |
IUPAC Name |
N'-(5-fluoroisoquinolin-1-yl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C11H12FN3.ClH/c12-10-3-1-2-9-8(10)4-6-14-11(9)15-7-5-13;/h1-4,6H,5,7,13H2,(H,14,15);1H |
InChI Key |
VLLZCTRYRQZWGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2NCCN)C(=C1)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12842010.png)






![3-[Difluoro(trimethylsilyl)methyl]aniline](/img/structure/B12842044.png)


![Benzene, 1,1'-[(phenylethenylidene)bis(sulfonyl)]bis-](/img/structure/B12842052.png)
![tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12842055.png)

